molecular formula C6H4BrClN4 B12989729 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine CAS No. 1289120-93-9

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12989729
CAS No.: 1289120-93-9
M. Wt: 247.48 g/mol
InChI Key: SYCLFBYNFSGHPS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Properties

CAS No.

1289120-93-9

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H4BrClN4/c7-5-6-10-1-4(9)12(6)2-3(8)11-5/h1-2H,9H2

InChI Key

SYCLFBYNFSGHPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Cl)N

Origin of Product

United States

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